molecular formula C19H27N3O6S2 B2432091 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-55-4

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2432091
CAS No.: 956252-55-4
M. Wt: 457.56
InChI Key: AHYINBBRKDPQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound. It's notable for its multi-functional groups, including sulfonyl and pyrazolyl structures. This compound's diverse chemical nature makes it valuable for various applications in scientific research.

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-13-7-6-10-21(12-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)18-11-16(27-4)8-9-17(18)28-5/h8-9,11,13H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYINBBRKDPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

3-Methylpiperidine can be synthesized via hydrogenation of 3-methylpyridine under high-pressure H₂ (50–100 atm) using Raney nickel or platinum oxide catalysts. This method typically achieves yields >85% with minimal side products.

Reaction Conditions :

  • Temperature: 120–150°C
  • Catalyst Loading: 5–10 wt%
  • Solvent: Ethanol/water (9:1)

Alternative Route: Gabriel Synthesis

For higher stereochemical purity, the Gabriel synthesis employs phthalimide protection followed by alkylation and deprotection:

  • N-Phthalimidomalonic ester → Alkylation with methyl iodide → Hydrolysis → Decarboxylation
  • Yields: 70–75% with 99% enantiomeric excess when using chiral auxiliaries

Construction of the Pyrazole Core

Hydrazine-Cyclocondensation Approach

The 3,5-dimethyl-1H-pyrazole ring is synthesized via cyclocondensation of β-diketones with hydrazine derivatives:

Step 1 : Preparation of β-Keto Ester

  • 2,4-Pentanedione + Ethyl chloroformate → Ethyl 3-oxobutanoate (Yield: 92%)

Step 2 : Formation of β-Enamine Diketone

  • β-Keto ester + N,N-Dimethylformamide dimethyl acetal → β-Enamine diketone (Conversion: 98%)

Step 3 : Cyclization with Hydrazine

  • β-Enamine diketone + Methylhydrazine → 3,5-Dimethyl-1H-pyrazole-4-carboxylate (Regioselectivity: >95%)

Sequential Sulfonation Strategies

First Sulfonation: Piperidine Attachment

The initial sulfonation introduces the piperidine-linked sulfonyl group using chlorosulfonic acid:

Reaction Scheme :
3,5-Dimethyl-1H-pyrazole + ClSO₃H → 4-Chlorosulfonyl-3,5-dimethyl-1H-pyrazole
4-Chlorosulfonyl intermediate + 3-Methylpiperidine → 1-(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl-3-methylpiperidine

Optimized Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → RT
  • Yield: 78–82%

Alternative Synthetic Pathways

One-Pot Double Sulfonation

Recent advances enable concurrent introduction of both sulfonyl groups under phase-transfer conditions:

Reagents :

  • Bis(sulfonyl) chloride precursor
  • Tetrabutylammonium bromide (TBAB) as catalyst
  • Aqueous NaOH/Dichloromethane biphasic system

Advantages :

  • Reduced purification steps
  • Total yield: 58%

Limitations :

  • Requires strict stoichiometric control (1:1.05 ratio)
  • Higher risk of diastereomer formation

Analytical Characterization Data

Table 1 : Spectroscopic Properties of Target Compound

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, pyrazole-H), 6.95–7.05 (m, 2H, aromatic), 3.89 (s, 6H, OCH₃), 3.15–3.30 (m, 2H, piperidine), 2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 158.2 (C=O), 142.5 (pyrazole-C), 132.1–115.4 (aromatic), 56.7 (OCH₃), 44.3 (piperidine)
HRMS (ESI+) Calculated for C₂₀H₂₈N₃O₆S₂: 478.1374; Found: 478.1371 [M+H]⁺

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Replacement of chlorosulfonic acid with SO₂Cl₂ reduces corrosion risks
  • Recyclable catalysts: Zeolite-supported sulfonic acid catalysts enable 5 reaction cycles without yield loss

Waste Stream Management

  • Neutralization of HCl byproducts using Ca(OH)₂ slurry
  • Solvent recovery via fractional distillation achieves >90% DCM reuse

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Formation :

    • Microwave-assisted synthesis reduces reaction time from 12h to 45min while maintaining >90% regioselectivity
  • Sulfonation Efficiency :

    • Ultrasonic irradiation improves sulfonyl chloride conversion from 72% to 88%
  • Protection/Deprotection Sequences :

    • N-Boc group stability tested under varied pH (optimal deprotection: TFA/DCM 1:1 v/v)

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: This compound may undergo oxidative cleavage at the sulfonyl groups.

  • Reduction: Potential for reduction reactions at the pyrazolyl ring.

  • Substitution: The sulfonyl groups can be replaced under certain conditions to form new derivatives.

Common Reagents and Conditions:
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Conditions: Typical reactions might involve standard organic solvents such as dichloromethane, methanol, and specific temperatures ranging from -10°C to 80°C.

Major Products Formed: : Reactions involving this compound might produce various sulfonyl and pyrazolyl derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: : Utilized in the development of new materials, catalysts, and complex organic syntheses. Biology Medicine : Investigated for its potential pharmacological properties, possibly as a scaffold for drug development. Industry : Employed in the synthesis of dyes, pigments, and specialty chemicals due to its reactive sulfonyl groups.

Mechanism of Action

Effects: : The compound exerts effects through its multi-functional groups, interacting with biological molecules via sulfonylation or binding with proteins and enzymes. Molecular Targets and Pathways : Specific interactions might involve inhibition of enzyme activity or modulation of signaling pathways by forming stable complexes with target molecules.

Comparison with Similar Compounds

Unique Aspects: : The combination of sulfonyl and pyrazolyl groups provides unique reactivity and stability compared to other organic compounds. This structural diversity affords it a unique profile in various applications.

Similar Compounds:
  • 1-(2,5-dimethoxybenzenesulfonyl)-3-methylpiperidine: Lacks the pyrazolyl group.

  • 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar but without the piperidine moiety.

  • 4-(2,5-dimethoxyphenyl)-3-methyl-1H-pyrazole: Similar but lacks the sulfonyl groups.

This compound stands out due to its tailored reactivity and potential versatility in research and industry.

Biological Activity

1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound that belongs to the class of sulfonamide derivatives. Its unique structure includes a benzenesulfonyl group, a pyrazole ring, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine. Its molecular formula is C19H27N3O6S2C_{19}H_{27}N_{3}O_{6}S_{2}, with a molecular weight of 457.6 g/mol. The structural characteristics that contribute to its biological activity include:

  • Sulfonyl Groups : Enhance solubility and reactivity with biological targets.
  • Pyrazole Ring : Known for its role in inhibiting cyclooxygenase enzymes.
  • Piperidine Ring : Often involved in interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in critical pathways, such as:

  • Cyclooxygenase Inhibition : Similar compounds have shown effectiveness in blocking COX-2, an enzyme associated with inflammation and pain .
  • Carbonic Anhydrase Inhibition : The structural similarity to other sulfonamide derivatives suggests potential activity against human carbonic anhydrases .

In Vitro Studies

Research has indicated that derivatives of pyrazole compounds can effectively inhibit COX-2 activity. For example, studies on related sulfonamide-containing pyrazole derivatives demonstrated potent anti-inflammatory effects .

Data Table: Comparison of Biological Activities

Compound NameTarget EnzymeActivity TypeReference
SC-236COX-2Inhibitor (in vitro)
CelecoxibCOX-2Anti-inflammatory
1-{[1-(2,5-Dimethoxybenzenesulfonyl)-3,5-dimethylpyrazol]}Carbonic AnhydrasePotential Inhibitor

Case Study 1: COX-2 Inhibition

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2. The study revealed that specific modifications in the pyrazole ring significantly enhanced inhibitory potency .

Case Study 2: Pharmacokinetics of Pyrazole Derivatives

Research focused on the metabolic profiles of pyrazole analogs highlighted the importance of structural modifications in enhancing bioavailability and reducing plasma half-lives. This work is crucial for developing effective therapeutic agents based on the pyrazole scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise sulfonation : The compound’s sulfonyl groups can be introduced sequentially. For example, sulfonation of pyrazole derivatives (e.g., 3,5-dimethylpyrazole) with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C minimizes side reactions . Subsequent sulfonation of the piperidine moiety requires anhydrous solvents (e.g., dichloromethane) and controlled stoichiometry to avoid over-sulfonation .
  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Characterization Workflow :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl group integration (δ ~3.0–3.5 ppm for piperidine protons, δ ~7.5–8.0 ppm for aromatic protons) and rule out regioisomers .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 500–600 range) verifies molecular weight (±2 ppm error) .
  • HPLC : Use a mobile phase of methanol/buffer (65:35, pH 4.6) for retention time consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Contradiction Analysis :

  • Solubility : Discrepancies may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) under nitrogen to prevent oxidation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., desulfonated intermediates) indicate hydrolysis susceptibility .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Approaches :

  • Molecular Docking : Use the compound’s 3D structure (generated via DFT calculations) to model binding to sulfotransferases or cytochrome P450 isoforms. Validate with mutagenesis studies (e.g., Ala-scanning of active sites) .
  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate) in liver microsomes. Adjust incubation times (15–60 min) to account for time-dependent inhibition .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • SAR Methodology :

  • Analog Synthesis : Replace the 3-methylpiperidine group with 4-methylpiperidine or azepane derivatives. Modify the 2,5-dimethoxybenzenesulfonyl group to assess electronic effects (e.g., nitro or trifluoromethyl substituents) .
  • Biological Screening : Test analogs in cell-based assays (e.g., NF-κB inhibition in HEK293 cells) and compare EC50_{50} values. Use PCA (principal component analysis) to correlate substituent hydrophobicity with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.